molecular formula C14H13N5O B14930050 N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14930050
M. Wt: 267.29 g/mol
InChI Key: LYFHERLDTGTGLP-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core and a dimethylpyridinyl substituent. These structural elements contribute to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of 4,6-dimethyl-2-aminopyridine with a suitable pyrazole derivative. The reaction is often carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting intermediate is then subjected to cyclization to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the kinase active site .

Comparison with Similar Compounds

Uniqueness: N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable lead compound for the development of targeted cancer therapies .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H13N5O/c1-9-6-10(2)16-12(7-9)17-14(20)11-8-13-15-4-3-5-19(13)18-11/h3-8H,1-2H3,(H,16,17,20)

InChI Key

LYFHERLDTGTGLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=NN3C=CC=NC3=C2)C

Origin of Product

United States

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